molecular formula C9H10N2S B8747002 6-(Methylsulfanyl)-2,3-dihydro-1H-pyrrolizine-1-carbonitrile CAS No. 89541-93-5

6-(Methylsulfanyl)-2,3-dihydro-1H-pyrrolizine-1-carbonitrile

Cat. No. B8747002
CAS RN: 89541-93-5
M. Wt: 178.26 g/mol
InChI Key: BESCDQHASKKBQZ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-2,3-dihydro-1H-pyrrolizine-1-carbonitrile is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Methylsulfanyl)-2,3-dihydro-1H-pyrrolizine-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methylsulfanyl)-2,3-dihydro-1H-pyrrolizine-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89541-93-5

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

6-methylsulfanyl-2,3-dihydro-1H-pyrrolizine-1-carbonitrile

InChI

InChI=1S/C9H10N2S/c1-12-8-4-9-7(5-10)2-3-11(9)6-8/h4,6-7H,2-3H2,1H3

InChI Key

BESCDQHASKKBQZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN2CCC(C2=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered iodine (1 eq.) was added to a stirred solution of triphenylphosphine (1.15 eq.) in dry acetonitrile (10 ml/mmol of sulfoxide to be used) in a nitrogen atmosphere. The mixture was stirred until the iodine color was no longer present and a yellow colored suspension had formed. The sulfoxide (IX) (1 eq.) in dry acetonitrile (2.5 ml/mmol sulfoxide) was added in one portion. This was immediately followed by adding the solid powdered sodium iodide (2 eq.). The mixture was stirred and rapidly changed to a dark color. TLC showed that the reaction was complete after 1 min. After stirring for no more than 5 min. the solution was poured into a mixture of 5% sodium thiosulfate solution and ether. The mixture was shaken until the iodine color had disappeared, the ether phase was separated and washed with a 5% sodium bicarbonate solution. The ether solution was dried over sodium sulfate and evaporated in vacuo. The crude material was passed through a short column of silica gel (30 g/g of crude product) using dichloromethane. The excess triphenylphosphine came off with the solvent front and was followed almost immediately by the product compound (X). The sulfide (X) was obtained as an oil which was sufficiently pure to be used in the next step.
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